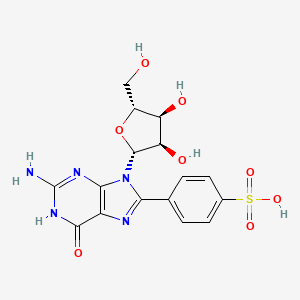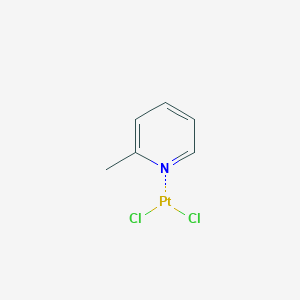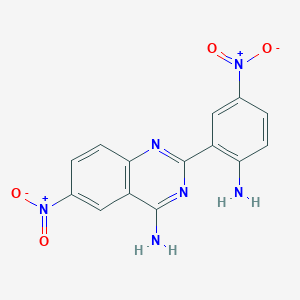
Benzenesulfonic acid, 4-(2-amino-6,9-dihydro-6-oxo-9-beta-D-ribofuranosyl-1H-purin-8-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 4-(2-amino-6,9-dihydro-6-oxo-9-beta-D-ribofuranosyl-1H-purin-8-yl)- is a complex organic compound with a molecular weight of 439.399 This compound is characterized by the presence of a benzenesulfonic acid group attached to a purine derivative, which includes a ribofuranosyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-(2-amino-6,9-dihydro-6-oxo-9-beta-D-ribofuranosyl-1H-purin-8-yl)- involves multiple steps. One common method starts with the preparation of the purine derivative, which is then coupled with the benzenesulfonic acid group. The reaction conditions typically involve the use of solvents like pyridine and catalysts such as triethylamine (TEA) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 4-(2-amino-6,9-dihydro-6-oxo-9-beta-D-ribofuranosyl-1H-purin-8-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Pyridine, ethanol, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 4-(2-amino-6,9-dihydro-6-oxo-9-beta-D-ribofuranosyl-1H-purin-8-yl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, 4-(2-amino-6,9-dihydro-6-oxo-9-beta-D-ribofuranosyl-1H-purin-8-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilic acid: Another benzenesulfonic acid derivative with an amino group, but lacking the purine and ribofuranosyl moieties.
Aniline-4-sulfonic acid: Similar to sulfanilic acid but with different substitution patterns on the benzene ring.
Uniqueness
Benzenesulfonic acid, 4-(2-amino-6,9-dihydro-6-oxo-9-beta-D-ribofuranosyl-1H-purin-8-yl)- is unique due to its complex structure, which combines a benzenesulfonic acid group with a purine derivative and a ribofuranosyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
79953-06-3 |
|---|---|
Fórmula molecular |
C16H17N5O8S |
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
4-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]benzenesulfonic acid |
InChI |
InChI=1S/C16H17N5O8S/c17-16-19-13-9(14(25)20-16)18-12(6-1-3-7(4-2-6)30(26,27)28)21(13)15-11(24)10(23)8(5-22)29-15/h1-4,8,10-11,15,22-24H,5H2,(H,26,27,28)(H3,17,19,20,25)/t8-,10-,11-,15-/m1/s1 |
Clave InChI |
INVKIYJKPWRXOU-ORXWAGORSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N)S(=O)(=O)O |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Pentanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12921192.png)




![1,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12921241.png)



![5,6-Dimethyl-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B12921260.png)


![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide](/img/structure/B12921280.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-](/img/structure/B12921287.png)
